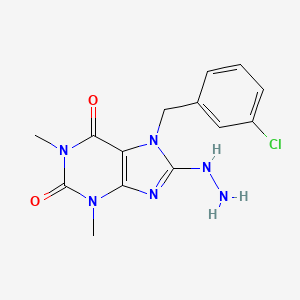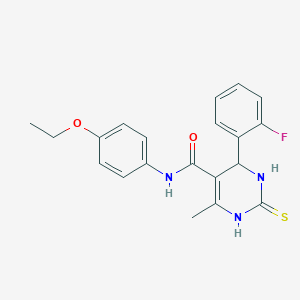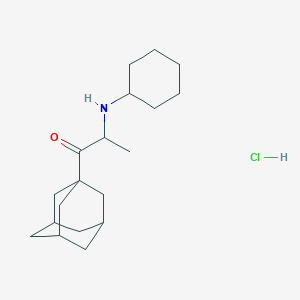
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CDP, is a purine derivative that has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.
Mécanisme D'action
The mechanism of action of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, studies have suggested that the compound may act as an antioxidant and a free radical scavenger. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its low toxicity. The compound has been shown to be relatively safe, even at high doses. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the compound’s potential use in cancer treatment. Studies have shown that this compound may be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, research is ongoing to determine the compound’s potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, there is interest in exploring the immunomodulatory effects of this compound, particularly in the context of autoimmune disorders.
Méthodes De Synthèse
The synthesis of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chlorobenzyl hydrazine with 1,3-dimethyl-2,6-dioxopurine in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.
Propriétés
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-4-3-5-9(15)6-8/h3-6H,7,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRSLUQAMPTFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)

![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)

![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)